7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one
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Overview
Description
The study of quinolinone derivatives and their synthesis has been a topic of interest due to their diverse chemical properties and potential applications in various fields. These compounds are known for their complex molecular structures and the intricate reactions they undergo.
Synthesis Analysis
Synthesis of quinolinone derivatives often involves multi-step chemical reactions, including cyclization, condensation, and substitution reactions. For instance, Fretz et al. (2000) described the synthesis of 4-methyl-3-(phenylamino)quinolin-2(1H)-one, showcasing the utility of NMR spectroscopy in establishing the structure of such compounds (Fretz, Gaugler, & Schneider, 2000).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is often elucidated using advanced spectroscopic techniques such as NMR, IR, and single-crystal X-ray diffraction. For example, Xiang (2004) synthesized and characterized ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, demonstrating the complex structure of such molecules (Xiang, 2004).
Chemical Reactions and Properties
Quinolinone derivatives participate in various chemical reactions, including halogenation, alkylation, and arylation. These reactions can significantly alter their chemical properties, as seen in the work by Costa et al. (2004), who explored the synthesis of benzoxazines and quinoline-4-ones via palladium-catalyzed oxidative carbonylation (Costa et al., 2004).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as melting point, solubility, and crystalline structure, are crucial for their application. These properties are often determined through empirical testing and crystallography.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of quinolinone derivatives, are influenced by their molecular structure. Studies like those by Geesi (2020) provide insights into the antibacterial evaluation and crystal structure of quinazolinone derivatives, highlighting the importance of structure-activity relationships (Geesi, 2020).
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Fretz, Gaugler, and Schneider (2000) investigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, leading to novel 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones. They established the structures of these isomers through extensive NMR spectroscopy, revealing simple access to these novel compounds (Fretz, Gaugler, & Schneider, 2000).
Novel Compound Synthesis
- Pokhodylo and Obushak (2019) described the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a process involving the oxidation of sulfide sulfur and treatment with sodium hydride (Pokhodylo & Obushak, 2019).
Derivative Compound Development
- Ahamed et al. (2019) synthesized new derivatives of 7-ethyl-4-methyl quinoline-2-one, which involved cyclization reactions and treatments with various compounds to produce new derivatives containing amide, imine, and acetylenic groups (Ahamed et al., 2019).
Natural Product Chemistry
- Reisch, Iding, and Bassewitz (1993) worked on ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, leading to the formation of various derivatives through reactions with other compounds. This work contributes to the understanding of natural product chemistry and synthesis of quinolin-2(1H)-one derivatives (Reisch, Iding, & Bassewitz, 1993).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-[2-(benzenesulfinyl)ethyl]-7-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-7-8-14-12-15(18(20)19-17(14)11-13)9-10-22(21)16-5-3-2-4-6-16/h2-8,11-12H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKBAHSVISNCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCS(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one |
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